molecular formula C26H23N3O5 B568582 N-(N-SUCCINYL-L-PHENYLALANYL)-2-AMINOACRIDONE CAS No. 115930-64-8

N-(N-SUCCINYL-L-PHENYLALANYL)-2-AMINOACRIDONE

Cat. No.: B568582
CAS No.: 115930-64-8
M. Wt: 457.486
InChI Key: RRIUUFLEJTTZFW-QFIPXVFZSA-N
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Description

N-(N-SUCCINYL-L-PHENYLALANYL)-2-AMINOACRIDONE is a compound known for its applications in fluorescence studies. It is often used as a substrate in enzymatic reactions, particularly involving proteases like chymotrypsin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(N-SUCCINYL-L-PHENYLALANYL)-2-AMINOACRIDONE typically involves the reaction of succinyl-L-phenylalanine with 2-aminoacridone. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to meet production demands. This would include optimizing reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(N-SUCCINYL-L-PHENYLALANYL)-2-AMINOACRIDONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound can yield succinyl-L-phenylalanine and 2-aminoacridone .

Scientific Research Applications

N-(N-SUCCINYL-L-PHENYLALANYL)-2-AMINOACRIDONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(N-SUCCINYL-L-PHENYLALANYL)-2-AMINOACRIDONE involves its interaction with specific enzymes, such as chymotrypsin. The compound acts as a substrate, and its hydrolysis by the enzyme results in the formation of a fluorescent product, which can be measured spectrophotometrically .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(N-SUCCINYL-L-PHENYLALANYL)-2-AMINOACRIDONE is unique due to its specific fluorescent properties, which make it particularly useful in fluorescence-based assays. Its structure allows for specific interactions with enzymes, making it a valuable tool in biochemical research .

Properties

CAS No.

115930-64-8

Molecular Formula

C26H23N3O5

Molecular Weight

457.486

IUPAC Name

4-oxo-4-[[(2S)-1-oxo-1-[(9-oxo-10H-acridin-2-yl)amino]-3-phenylpropan-2-yl]amino]butanoic acid

InChI

InChI=1S/C26H23N3O5/c30-23(12-13-24(31)32)29-22(14-16-6-2-1-3-7-16)26(34)27-17-10-11-21-19(15-17)25(33)18-8-4-5-9-20(18)28-21/h1-11,15,22H,12-14H2,(H,27,34)(H,28,33)(H,29,30)(H,31,32)/t22-/m0/s1

InChI Key

RRIUUFLEJTTZFW-QFIPXVFZSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC3=C(C=C2)NC4=CC=CC=C4C3=O)NC(=O)CCC(=O)O

Synonyms

N-(N-SUCCINYL-L-PHENYLALANYL)-2-AMINOACRIDONE

Origin of Product

United States

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